1-(Chloronitroacetyl)-3-(morpholinocarbonyl)urea
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Overview
Description
1-(Chloronitroacetyl)-3-(morpholinocarbonyl)urea is a complex organic compound characterized by the presence of chloronitroacetyl and morpholinocarbonyl groups attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloronitroacetyl)-3-(morpholinocarbonyl)urea typically involves the reaction of chloronitroacetic acid with morpholine and urea under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or acetonitrile, with the addition of a catalyst like triethylamine to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. The process may also involve the use of green chemistry principles, such as solvent recycling and waste minimization, to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloronitroacetyl)-3-(morpholinocarbonyl)urea undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups.
Scientific Research Applications
1-(Chloronitroacetyl)-3-(morpholinocarbonyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Chloronitroacetyl)-3-(morpholinocarbonyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, leading to changes in cellular functions and signaling processes. Detailed studies using techniques like molecular docking and biochemical assays are required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
1-(Chloronitroacetyl)-3-(piperidinocarbonyl)urea: Similar structure but with a piperidine ring instead of morpholine.
1-(Chloronitroacetyl)-3-(pyrrolidinocarbonyl)urea: Contains a pyrrolidine ring instead of morpholine.
1-(Chloronitroacetyl)-3-(azetidinocarbonyl)urea: Features an azetidine ring in place of morpholine.
Uniqueness: 1-(Chloronitroacetyl)-3-(morpholinocarbonyl)urea is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring enhances the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
N-[(2-chloro-2-nitroacetyl)carbamoyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4O6/c9-5(13(17)18)6(14)10-7(15)11-8(16)12-1-3-19-4-2-12/h5H,1-4H2,(H2,10,11,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDNQHSREIXVGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC(=O)NC(=O)C([N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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